![molecular formula C9H11NO2S B1357492 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide CAS No. 769858-09-5](/img/structure/B1357492.png)
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide
Overview
Description
“2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” is a chemical compound with the molecular formula C9H11NO2S . It is a derivative of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine”, which is a core structure of biologically active molecules .
Synthesis Analysis
The synthesis of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine” derivatives has been reported to start with 4-methoxythiophenol and proceed via acyliminium cyclization . This synthetic route gives the target product in four steps and 68% overall yield .Molecular Structure Analysis
The molecular structure of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” consists of a thiazepine ring, which is a seven-membered ring containing a nitrogen atom and a sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” are not detailed in the search results, the synthesis process involves N-Acyliminium cyclization .Scientific Research Applications
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide: A Comprehensive Analysis of Scientific Research Applications
Medicine Cardiovascular Treatment: This compound is found in molecular varieties of medicines for treating cardiovascular diseases. It shares structural similarities with compounds like evacetrapib, benazepril, and tolvaptan, which are used in cardiovascular therapy .
Respiratory Protection: In the context of respiratory protection, this compound’s derivatives may be used in formulations to protect against respiratory threats or to treat certain conditions .
Synthesis and Chemical Properties: The compound serves as a crucial intermediate in synthesizing biologically active molecules like JTV-519 and S107. These molecules have significance in various biological studies and pharmaceutical applications.
Molecular Docking Studies: Molecular docking studies have utilized this compound to position target molecules into the active site of receptors like the epidermal growth factor receptor (EGFR), indicating its potential as an EGFR kinase inhibitor .
Heterocyclic Compound Synthesis: As a heterocyclic compound with a benzodiazepine ring structure, it plays a role in the synthesis of new synthetic compounds that are subject to scientific studies for various applications.
Organic Synthesis: The compound is involved in one-pot reactions for expanding benzo-fused carbo- and heterocycles, which are essential in organic synthesis processes .
Future Directions
properties
IUPAC Name |
2,3,4,5-tetrahydro-1λ6,4-benzothiazepine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)6-5-10-7-8-3-1-2-4-9(8)13/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWMPDCDNBCROY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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